
Éthyl (cyclopropylamino)(oxo)acétate
Vue d'ensemble
Description
Ethyl (cyclopropylamino)(oxo)acetate is a useful research compound. Its molecular formula is C7H11NO3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl (cyclopropylamino)(oxo)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (cyclopropylamino)(oxo)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale
L'éthyl (cyclopropylamino)(oxo)acétate est un composé qui peut être utilisé dans la synthèse de dérivés d'oxazole, qui sont importants en chimie médicinale en raison de leur large spectre d'activités biologiques . Ces activités comprennent des propriétés antimicrobiennes, anticancéreuses, antituberculeuses, anti-inflammatoires, antidiabétiques, antiobésité et antioxydantes. Le rôle du composé dans la synthèse de nouvelles entités chimiques en fait un intermédiaire précieux dans la découverte et le développement de médicaments.
Catalyse
En catalyse, l'éthyl (cyclopropylamino)(oxo)acétate peut trouver une application dans la synthèse de catalyseurs pour des réactions comme l'époxydation aérobie des oléfines . Le composé pourrait potentiellement être impliqué dans le développement de systèmes catalytiques qui augmentent l'efficacité et la portée des substrats, contribuant à des procédés chimiques plus durables et respectueux de l'environnement.
Science des matériaux
Les applications potentielles du composé en science des matériaux découlent de son rôle dans la synthèse de composés hétérocycliques comme les oxazolines, qui sont utilisés dans les polymères et autres matériaux . Ces matériaux sont essentiels dans diverses industries, notamment l'électronique, l'automobile et l'aérospatiale, où ils contribuent au développement de nouveaux matériaux haute performance.
Polymères
L'éthyl (cyclopropylamino)(oxo)acétate pourrait être utilisé dans la création de matériaux polymères, en particulier dans la formation de dispersions solides . Ces polymères ont des applications dans les systèmes d'administration de médicaments, où ils améliorent la solubilité et la biodisponibilité des produits pharmaceutiques, conduisant à des traitements plus efficaces.
Chimie industrielle
En chimie industrielle, le composé peut être impliqué dans des procédés comme l'hydroformylation (procédé oxo), qui est une méthode clé pour produire des aldéhydes à partir d'alcènes . Ces aldéhydes sont des intermédiaires essentiels dans la fabrication de plastifiants, de détergents et d'autres produits chimiques industriels.
Chimie des produits naturels
Le rôle de l'éthyl (cyclopropylamino)(oxo)acétate en chimie des produits naturels pourrait être lié à la synthèse de produits naturels contenant du cyclopropane . Ces structures sont largement répandues dans la nature et sont souvent essentielles pour l'activité biologique des composés naturels, soulignant l'importance de ce composé dans la découverte et la synthèse de produits naturels bioactifs.
Mécanisme D'action
Target of Action
Ethyl (cyclopropylamino)(oxo)acetate is a complex organic compound that belongs to the class of alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof
Mode of Action
It is known that alpha amino acids and their derivatives interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
It is known that alpha amino acids and their derivatives can be involved in a variety of biochemical pathways . For instance, they can be involved in the acetate pathway, which is responsible for the biosynthesis of polyketides and related compounds .
Result of Action
It is known that alpha amino acids and their derivatives can have a wide range of biological and clinical applications .
Propriétés
IUPAC Name |
ethyl 2-(cyclopropylamino)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-11-7(10)6(9)8-5-3-4-5/h5H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXANNCPNMYMJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Cyclopropylmethoxy)pyridin-4-yl]methanamine](/img/structure/B1517090.png)
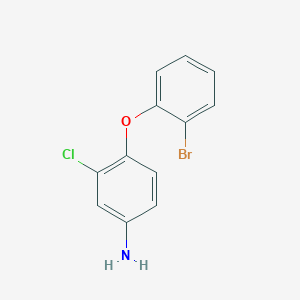
![(2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1517092.png)

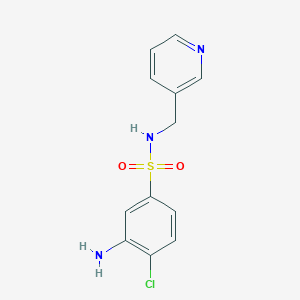
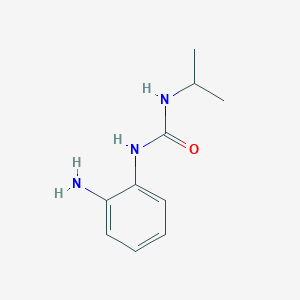
![1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one](/img/structure/B1517099.png)

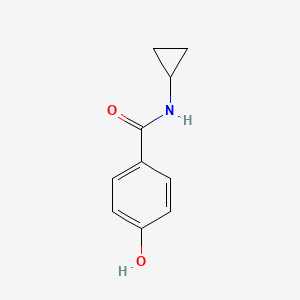

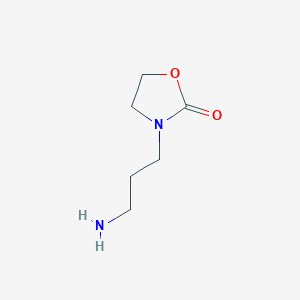


![2-[({[Carboxy(hydroxy)methyl]sulfanyl}methyl)sulfanyl]-2-hydroxyacetic acid](/img/structure/B1517132.png)
